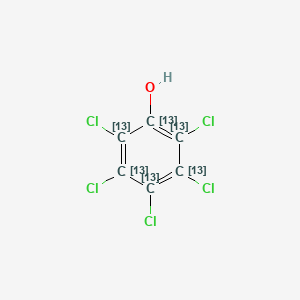

Pentachlorophenol-13C6

Overview

Description

Pentachlorophenol-13C6 is a stable isotope-labelled compound with the linear formula 13C6Cl5OH . It is commonly used in agriculture and has a molecular weight of 272.29 .

Synthesis Analysis

Pentachlorophenol and other chlorinated phenols can be analyzed in biological samples using gas chromatographic (GC) and liquid chromatographic (LC)–mass spectrometric (MS) methods . After adding an internal standard, the samples are hydrolyzed with sulfuric acid to release free phenols .Molecular Structure Analysis

The molecular structure of Pentachlorophenol-13C6 is represented by the SMILES stringO [13c]1 [13c] (Cl) [13c] (Cl) [13c] (Cl) [13c] (Cl) [13c]1Cl . Chemical Reactions Analysis

Pentachlorophenol-13C6 can be detected using an anodic electrochemiluminescence system, which utilizes nitrogen-doped graphene quantum dots as a co-reactant . This system provides a highly sensitive and stable method for detecting Pentachlorophenol-13C6 .Scientific Research Applications

Analytical Method Development

Kawaguchi et al. (2005) developed a method for determining trace amounts of chlorophenols, including pentachlorophenol (PCP), in various samples like tap water, river water, and human urine. They used pentachlorophenol-13C6 as a surrogate standard for accurate and sensitive detection. This method demonstrated high recoveries and was noted for its simplicity and selectivity (Kawaguchi et al., 2005).

Environmental and Health Impact Studies

Cooper and Jones (2008) reviewed the impact of pentachlorophenol exposure, especially its link to hematopoietic cancers. The study highlighted the importance of differentiating the effects of PCP from its contaminants. PCP was classified as a possible human carcinogen by the International Agency for Research on Cancer (Cooper & Jones, 2008).

Treatment and Remediation Techniques

Jou (2008) investigated the degradation of PCP using zero-valence iron and microwave energy. This method showed high efficiency in removing PCP, offering a potentially cost-effective and environmentally friendly solution for industrial solvent degradation (Jou, 2008).

Toxicology and Risk Assessment

McConnell et al. (1991) conducted toxicology and carcinogenesis studies on pentachlorophenol in mice. The study provided insights into the compound's potential carcinogenic effects in multiple organs/systems, suggesting that PCP itself, rather than its contaminants, is responsible for these effects (McConnell et al., 1991).

Textile Industry Application

Yang Jing (2010) developed a liquid chromatography-isotope dilution mass spectrometry method for determining trace amounts of PCP in cotton textiles. This method provided sensitive, fast, and accurate analysis, crucial for ensuring safety in textile products (Yang Jing, 2010).

Groundwater Bioremediation

Yang and Lee (2008) explored the use of immobilized Sphingomonas cells in bioremediating PCP-contaminated groundwater. Their research showed that this method could effectively remove PCP, providing a viable solution for treating contaminated groundwater (Yang & Lee, 2008).

Safety And Hazards

Pentachlorophenol-13C6 is classified as Acute Tox. 2 Inhalation, Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, Carc. 2, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is considered dangerous with various hazard statements including H301 + H311 - H315 - H319 - H330 - H335 - H351 - H410 .

properties

IUPAC Name |

2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUPBVBPLAPZRR-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483529 | |

| Record name | Pentachlorophenol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentachlorophenol-13C6 | |

CAS RN |

85380-74-1 | |

| Record name | Pentachlorophenol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

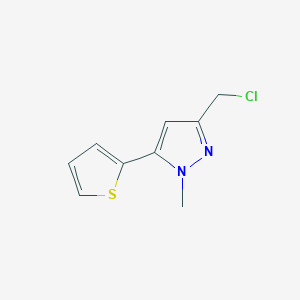

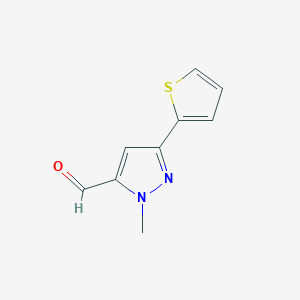

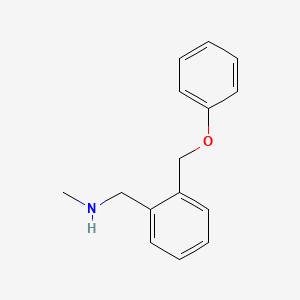

Synthesis routes and methods

Procedure details

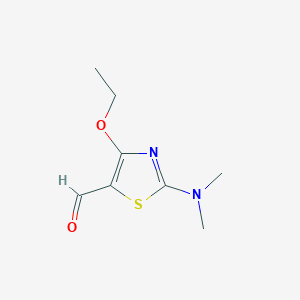

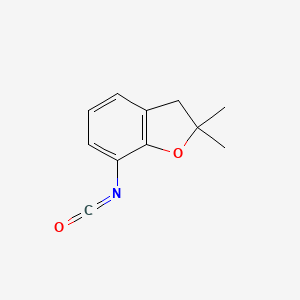

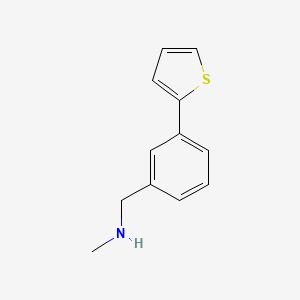

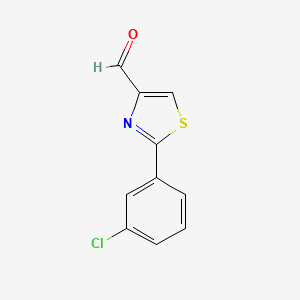

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)

![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)

![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)

![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)